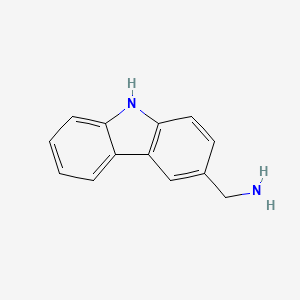

(9H-carbazol-3-ilmetil)amina

Descripción general

Descripción

“(9H-carbazol-3-ylmethyl)amine” is a chemical compound with the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol . It is also known by other names such as 9H-Carbazole-3-methanamine and (9H-Carbazol-3-yl)methanamine .

Molecular Structure Analysis

The molecular structure of “(9H-carbazol-3-ylmethyl)amine” consists of a carbazole ring attached to a methanamine group . The InChI representation of the molecule isInChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2 . Chemical Reactions Analysis

While specific chemical reactions involving “(9H-carbazol-3-ylmethyl)amine” are not available, amines in general can undergo a variety of reactions . For example, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

“(9H-carbazol-3-ylmethyl)amine” has a predicted boiling point of 425.3±20.0 °C and a predicted density of 1.258±0.06 g/cm3 . Its pKa value is predicted to be 17.24±0.30 .Mecanismo De Acción

Target of Action

The primary target of (9H-carbazol-3-ylmethyl)amine is the Cellular tumor antigen p53 . This protein plays a crucial role in preventing cancer formation, hence, it is known as the “guardian of the genome”.

Mode of Action

It is believed to interact with its target, the p53 protein, in a way that influences the protein’s function

Biochemical Pathways

Carbazole derivatives have been shown to be involved in various biological and pharmacological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have also been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(9H-carbazol-3-ylmethyl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield and purity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Direcciones Futuras

There are several potential future directions for the use of (9H-carbazol-3-ylmethyl)amine in scientific research. One potential direction is in the development of new organic semiconductors for use in electronic devices. It may also have potential applications in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its potential in these areas.

Conclusion:

In conclusion, (9H-carbazol-3-ylmethyl)amine is a chemical compound that has shown potential in various scientific research applications. Its unique properties make it useful in the development of new electronic devices and the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and potential future directions.

Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de “(9H-carbazol-3-ilmetil)amina”. Si bien hay información específica limitada sobre este compuesto, podemos inferir aplicaciones potenciales en función de las actividades conocidas de los derivados de carbazol. A continuación, se presentan seis posibles aplicaciones de investigación, cada una con una sección detallada:

Investigación farmacéutica

Se ha informado que los derivados de carbazol poseen diversas actividades biomédicas, incluidas propiedades antihistamínicas, antioxidantes, antimicrobianas y analgésicas . “this compound” podría explorarse para el desarrollo potencial de fármacos en estas áreas.

Ciencia de los materiales

Las aminas son integrales en la ciencia de los materiales para la síntesis de polímeros, recubrimientos y otros materiales avanzados . El compuesto podría investigarse para su utilidad en la creación de nuevos materiales con propiedades únicas.

Investigación energética

El carbazol y sus derivados se han estudiado por sus propiedades electroquímicas, lo que podría hacerlos adecuados para aplicaciones de almacenamiento de energía, como baterías o supercondensadores .

Ciencia ambiental

La capacidad de ciertas bacterias para metabolizar compuestos de carbazol sugiere que “this compound” podría usarse en esfuerzos de biorremediación para limpiar contaminantes ambientales .

Propiedades

IUPAC Name |

9H-carbazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZJZUJDZLZKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)

![N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline](/img/structure/B1389203.png)

![N-[4-(Hexyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389204.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine](/img/structure/B1389206.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline](/img/structure/B1389208.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline](/img/structure/B1389209.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline](/img/structure/B1389210.png)

![N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine](/img/structure/B1389211.png)

![N-[4-(Heptyloxy)benzyl]-4-methoxyaniline](/img/structure/B1389212.png)

![2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline](/img/structure/B1389215.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)